N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Overview
Description
N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.132076794 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Urease Inhibition
One study detailed the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating their potent inhibitory potential against the urease enzyme. These compounds, including variations of oxadiazoles, have shown competitive inhibition of the enzyme, highlighting their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).
Biological Properties and Local Anesthetic Activity
Another study synthesized basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, which exhibited considerable local anesthetic activity, indicating the therapeutic potential of these compounds in medical applications (Saxena et al., 1984).
Lipoxygenase Inhibition
Research into the synthesis of new derivatives containing the oxadiazole moiety has identified compounds with suitable inhibitory activity against lipoxygenase enzymes. This suggests their potential use in treating conditions associated with lipoxygenase activity (Aziz‐ur‐Rehman et al., 2016).
Insecticidal Activity
Compounds containing 1,3,4-oxadiazole rings have been synthesized and evaluated for their insecticidal activities, offering potential as novel insecticides with specific activity against certain pests (Qi et al., 2014).
Anticancer Agents and Molecular Targets
A chemical genetics approach has been utilized for the discovery of apoptosis inducers, including compounds with 1,2,4-oxadiazole rings, identifying potential anticancer agents and their molecular targets. This highlights the role of oxadiazole derivatives in anticancer drug research, from discovery to understanding signaling pathways and identifying druggable targets (Cai et al., 2006).
Future Directions
Properties
IUPAC Name |
N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-6-8-11(9-7-10)14-16-13(19-17-14)5-3-4-12(18)15-2/h6-9H,3-5H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFHPQJGQDBTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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